molecular formula C15H15N3O3 B11980626 3-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone CAS No. 302909-67-7

3-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone

Cat. No.: B11980626
CAS No.: 302909-67-7
M. Wt: 285.30 g/mol
InChI Key: DBYGGPLBFRSSDE-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The exact mechanism of action for 3-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone is not well-documented. it is believed to interact with various molecular targets and pathways, particularly in the context of its anticancer properties. The compound may inhibit specific enzymes or interfere with cellular processes critical for cancer cell survival .

Properties

CAS No.

302909-67-7

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

1-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-phenylurea

InChI

InChI=1S/C15H15N3O3/c1-21-14-8-7-11(9-13(14)19)10-16-18-15(20)17-12-5-3-2-4-6-12/h2-10,19H,1H3,(H2,17,18,20)/b16-10+

InChI Key

DBYGGPLBFRSSDE-MHWRWJLKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.